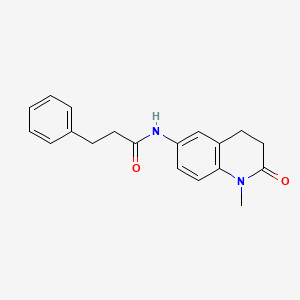

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a synthetic quinoline derivative characterized by a 1-methyl-2-oxo-tetrahydroquinoline core linked to a 3-phenylpropanamide moiety at the 6-position. The 3-phenylpropanamide side chain introduces hydrophobic and aromatic interactions, which may influence binding affinity in biological systems.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-21-17-10-9-16(13-15(17)8-12-19(21)23)20-18(22)11-7-14-5-3-2-4-6-14/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVCPSIINKSOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base such as sodium hydroxide.

Introduction of the Methyl Group: The methyl group at the 1-position can be introduced via methylation using methyl iodide and a base like potassium carbonate.

Formation of the Phenylpropanamide Side Chain: The phenylpropanamide side chain can be attached through an amide coupling reaction. This involves the reaction of the quinoline derivative with 3-phenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Pfitzinger reaction and automated systems for the methylation and amide coupling steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-(1-carboxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide.

Reduction: Formation of N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Chemical Biology: Employed as a probe to investigate biological pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The 3-phenylpropanamide group in the target compound contrasts with the thiazole-oxazole-carboxamide hybrid in the analog from . The latter’s heterocyclic system likely improves solubility and introduces hydrogen-bonding sites, which are critical for target engagement in enzymatic processes .

Biological Implications: Quinoline derivatives with extended aromatic systems (e.g., 3-phenylpropanamide) may exhibit stronger binding to hydrophobic pockets in protein targets.

Synthetic Challenges: highlights that structurally similar compounds, such as those with thiazole or bicyclooctane modifications, may exhibit divergent reactivity despite analogous synthetic routes. This underscores the unpredictability of structure-activity relationships in quinoline chemistry .

Research Findings and Limitations

Current literature on this compound is sparse, necessitating extrapolation from related compounds. For example:

- Solubility : The 3-phenylpropanamide group likely reduces aqueous solubility compared to analogs with polar heterocycles (e.g., oxazole).

- Reactivity : The absence of electrophilic substituents (e.g., bromine) may limit covalent binding mechanisms observed in halogenated derivatives.

Further studies are required to validate these hypotheses and explore specific biological targets.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

- Molecular Formula : C17H18N2O

- Molecular Weight : 270.34 g/mol

- SMILES Notation : CC(=O)N1CCCCC1=O

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group in related compounds has been shown to inhibit various enzymes, suggesting potential enzyme-inhibitory properties for this compound as well.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

Research has indicated that this compound shows promising antimicrobial effects. In vitro studies demonstrated inhibition against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the following pathways:

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.

- Caspase Activation : Increased caspase activity was observed, indicating the induction of programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and their implications:

-

Study on Antioxidant Properties :

- A study evaluated the antioxidant activity of tetrahydroquinoline derivatives and found that they significantly reduced oxidative stress markers in cellular models.

- The compound exhibited a dose-dependent increase in total antioxidant capacity.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth compared to control groups.

- Histopathological examinations revealed decreased mitotic figures in treated tissues.

Q & A

Q. What are the recommended synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide?

Methodological Answer: A common approach involves coupling 3-phenylpropanoic acid derivatives with the 6-amino-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI or HATU in anhydrous DMF or DCM to form an active ester intermediate.

- Amide bond formation : React the activated acid with the amine group of the tetrahydroquinoline derivative under inert conditions (e.g., nitrogen atmosphere).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the product .

- Yield optimization : Adjust stoichiometry (1.2:1 acid-to-amine ratio) and monitor reaction progress via TLC or LC-MS.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Key signals include:

- Aromatic protons (tetrahydroquinoline core): δ 6.8–7.3 ppm (multiplet).

- Methyl group (1-methyl substituent): δ 3.0–3.2 ppm (singlet).

- Propionamide chain: δ 2.6–2.8 ppm (triplet, CH2) and δ 7.2–7.4 ppm (phenyl group).

- 13C NMR : Carbonyl groups (2-oxo and amide) appear at δ 170–175 ppm.

- HRMS : Confirm molecular ion [M+H]+ with exact mass (e.g., C19H20N2O2 requires m/z 309.1603). Use ESI+ mode and internal calibration with sodium trifluoroacetate .

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Store at –20°C in amber vials under anhydrous conditions (desiccator with silica gel). Avoid repeated freeze-thaw cycles.

- Stability : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 months. Hydrolysis of the amide bond is a major degradation pathway in aqueous solutions .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in chiral derivatives of this compound?

Methodological Answer:

- Chiral Separation : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (250 × 4.6 mm, 5 µm).

Q. What computational methods predict the compound’s conformational stability and receptor interactions?

Methodological Answer:

- Conformational Analysis : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) to optimize geometry and identify low-energy conformers.

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., neuropeptide S receptor). Key parameters:

Q. How can in vitro assays identify potential biological targets for this compound?

Methodological Answer:

- High-Throughput Screening : Use a kinase inhibitor panel (e.g., Eurofins KinaseProfiler) at 10 µM concentration.

- Dose-Response Curves : For hit targets, perform IC50 assays (8-point dilution, triplicate measurements).

- Data Interpretation : Normalize activity to controls (DMSO vehicle) and fit curves using GraphPad Prism (log[inhibitor] vs. response). Cross-validate with SPR (Biacore) for binding affinity (KD) determination .

Q. How should conflicting bioactivity data from different studies be analyzed?

Methodological Answer:

- Root-Cause Analysis :

- Purity Check : Quantify impurities via HPLC-MS. Chiral contaminants <1% can skew activity by 10–100× .

- Stereochemical Consistency : Verify enantiopurity if the compound has chiral centers.

- Assay Conditions : Compare buffer pH, DMSO concentration (<0.1% recommended), and cell viability controls (e.g., MTT assay).

- Statistical Validation : Use ANOVA with post-hoc Tukey test to identify outliers. Reproduce results in orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.